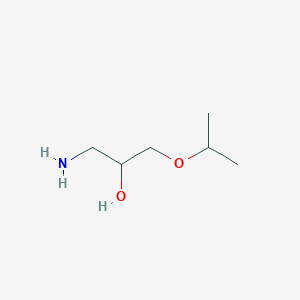

1-Amino-3-isopropoxy-propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Amino-3-isopropoxy-propan-2-ol is an organic compound with the molecular formula C6H15NO2 It is a type of amino alcohol, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) within its structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Amino-3-isopropoxy-propan-2-ol can be synthesized through several methods. One common approach involves the reaction of isopropyl alcohol with epichlorohydrin to form 1-chloro-3-isopropoxy-propan-2-ol, which is then reacted with ammonia to yield the desired product. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Amino-3-isopropoxy-propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

1-Amino-3-isopropoxy-propan-2-ol has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mécanisme D'action

The mechanism by which 1-Amino-3-isopropoxy-propan-2-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular processes and physiological responses.

Comparaison Avec Des Composés Similaires

1-Aminopropan-2-ol: Another amino alcohol with similar properties but lacking the isopropoxy group.

3-Amino-1-propanol: A structural isomer with the amino group located at a different position.

Bisoprolol: A beta-blocker that shares structural similarities but has additional functional groups.

Uniqueness: 1-Amino-3-isopropoxy-propan-2-ol is unique due to the presence of both an amino group and an isopropoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in various fields of research and industrial applications.

Activité Biologique

1-Amino-3-isopropoxy-propan-2-ol, also known as isopropanolamine, is an organic compound classified as an amino alcohol. Its molecular formula is C6H15NO2, and it has a molecular weight of approximately 133.19 g/mol. This compound has garnered attention due to its biological significance and versatility in various applications, particularly in pharmaceuticals and metabolic studies.

Metabolic Role

This compound serves as a primary metabolite in various organisms, including bacteria and mammals. It plays a crucial role in several metabolic pathways, particularly those associated with amino acid metabolism. Its structural similarity to other amino acids suggests potential influences on neurotransmitter levels, making it a candidate for further research into its effects on health and nutrition.

Presence in Foods

This compound has been detected in various food sources, such as poultry and certain fish species. Its presence in these foods positions it as a potential biomarker for dietary intake, providing insights into nutritional studies and metabolic health .

Synthesis and Applications

This compound is utilized in the synthesis of pharmaceutical compounds, particularly disubstituted 1-phenylpropan-2-amines. These derivatives are essential for developing various drugs. The synthesis often involves immobilized whole-cell biocatalysts with transaminase activity, which allows for the production of high-purity compounds suitable for research and industrial applications.

Case Studies

- Enzymatic Activity : Research indicates that this compound can influence metabolic pathways related to amino acids. For instance, studies have shown that it can affect the conversion rates of various substrates in enzymatic reactions, leading to significant yields of desired products.

- Biological Interactions : A study focusing on the interactions of this compound with biological systems highlighted its role in modulating metabolic pathways. This research suggests that it may play a part in neurotransmitter regulation due to its structural characteristics similar to amino acids.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals unique features of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Aminopropan-2-ol | C3H9NO | Simple structure; widely used as a solvent and reagent. |

| 3-Aminopropanol | C3H9NO | Hydroxy group at a different position; used in pharmaceuticals. |

| 1-Amino-2-propanol | C3H9NO | Similar functionality; often used in synthesis but lacks isopropoxy group. |

| 1-Amino-3-methoxypropan-2-ol | C6H15NO2 | Methoxy instead of isopropoxy; different solubility properties. |

The unique presence of the isopropoxy group enhances the solubilizing capabilities of this compound compared to other similar compounds, making it particularly useful in industrial applications.

Propriétés

IUPAC Name |

1-amino-3-propan-2-yloxypropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-5(2)9-4-6(8)3-7/h5-6,8H,3-4,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUZUSPLWIAHDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349801 |

Source

|

| Record name | 1-Amino-3-isopropoxy-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3141-83-1 |

Source

|

| Record name | 1-Amino-3-isopropoxy-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.